molecular formula C14H16N2O3S B3791478 N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanesulfonamide

N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanesulfonamide

Cat. No.: B3791478
M. Wt: 292.36 g/mol
InChI Key: UXKQHZYVZXPOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonamide group. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. It also contains a methanesulfonamide group attached to the pyridine ring .


Chemical Reactions Analysis

Pyridine derivatives can undergo various reactions including electrophilic substitution, nucleophilic substitution, and metalation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, sulfonamides are typically solid at room temperature, and they have a polar sulfonyl group and an amine group, which can participate in hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as an antibiotic, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, an enzyme involved in folate synthesis in bacteria .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Generally, sulfonamides can cause allergic reactions in some individuals .

Properties

IUPAC Name

N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-11-6-3-4-8-13(11)19-14-12(7-5-9-15-14)10-16-20(2,17)18/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKQHZYVZXPOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanesulfonamide
Reactant of Route 2
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanesulfonamide
Reactant of Route 4
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanesulfonamide
Reactant of Route 5
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.